Cas no 78879-20-6 (Boc-Tic-OH)

Boc-Tic-OH (tert-Butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a protected derivative of the non-proteinogenic amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, making it valuable in peptide synthesis. This compound is particularly useful for introducing conformational constraints into peptide backbones due to the rigid tetrahydroisoquinoline scaffold. It exhibits high purity and consistent reactivity, ensuring reliable performance in solid-phase and solution-phase peptide coupling reactions. Boc-Tic-OH is widely employed in medicinal chemistry and drug discovery for designing peptide-based therapeutics with enhanced stability and bioactivity.
Boc-Tic-OH structure
Boc-Tic-OH structure
Product name:Boc-Tic-OH
CAS No:78879-20-6
MF:C15H19NO4
Molecular Weight:277.3156645298
MDL:MFCD00143845
CID:570248
PubChem ID:664088

Boc-Tic-OH 化学的及び物理的性質

名前と識別子

    • (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Boc-Tic-OH
    • (S)-()-N-BOC-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
    • 2,3(1H)-Isoquinolinedicarboxylicacid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (3S)-
    • Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • BOC-L-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
    • Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Boc-L-Tetrahydroisoquinoline-3-COOH
    • (S)-Bo
    • Boc-(S)-1,2,3,4-tetrahydroisoquinoline-line-3-carboxylic acid
    • BOC-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
    • Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic
    • BOC-L-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
    • BOC-L-TIC
    • BOC-L-TIC-OH
    • N-Boc-(L)-Tic
    • N-Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • N-T-boc-L-1,2,3,4-tetrahydroiso-*quinoline-3-carb
    • S-3,4-Dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
    • (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
    • Boc-1,2,3,4-L-tetrahydroisoquinoline-3-carboxylic acid
    • SCHEMBL66871
    • (S)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • AC-9996
    • N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-[(Tert-Butoxy)Carbonyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
    • MFCD00143845
    • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
    • Boc-Tic-OH, >=97.0% (TLC)
    • BDBM93566
    • (S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
    • CS-W002429
    • AKOS015892636
    • HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • (S)-2-tert-Butoxycarbonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
    • CS-17309
    • SMR000038109
    • (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • cid_664088
    • CHEMBL1505896
    • EN300-154275
    • 78879-20-6
    • MLS000080285
    • (3S)-2-[(2-methylpropan-2-yl)oxy-oxomethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • Boc-L-TicOH
    • (S)-(+)-2-(Tertutoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • B4501
    • (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 11592-35-1
    • SR-01000644270-1
    • 2-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-3(S)-carboxylic acid
    • BRD-K91868689-001-07-8
    • BP-10136
    • AMY29177
    • HMS2279M13
    • CCG-55234
    • (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Maybridge1_008840
    • (s)-n-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • AR3038
    • HMS566J18
    • 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • (3S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 2-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3(S)-carboxylic acid
    • N-(tert-Butoxycarbonyl)-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • N-tert-Butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-(tert-butoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • MDL: MFCD00143845
    • インチ: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
    • InChIKey: HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • SMILES: C(N1CC2C=CC=CC=2C[C@H]1C(=O)O)(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 277.13100
  • 同位素质量: 277.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 388
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: 2.3
  • Surface Charge: 0
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • Color/Form: White to Yellow Solid
  • 密度みつど: 1.1311 (rough estimate)
  • ゆうかいてん: 129.0 to 133.0 deg-C
  • Boiling Point: 266.6℃ at 760 mmHg
  • フラッシュポイント: 218.5℃
  • Refractive Index: 1.5080 (estimate)
  • PSA: 66.84000
  • LogP: 2.37090
  • Solubility: まだ確定していません。

Boc-Tic-OH Security Information

Boc-Tic-OH 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-Tic-OH Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B134440-25g
Boc-Tic-OH
78879-20-6 ≥98%
25g
¥299.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4501-25G
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
78879-20-6 >98.0%(T)(HPLC)
25g
¥690.00 2024-04-16
abcr
AB174993-10 g
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; .
78879-20-6
10g
€87.80 2023-02-22
abcr
AB174993-25 g
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; .
78879-20-6
25 g
€113.80 2023-07-20
Key Organics Ltd
PS-4687-1MG
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
PS-4687-5MG
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
5mg
£46.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS082-100g
Boc-Tic-OH
78879-20-6 98%
100g
1103.0CNY 2021-08-05
Key Organics Ltd
PS-4687-500G
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
500g
£425.00 2025-02-08
Enamine
EN300-154275-0.05g
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
78879-20-6 95%
0.05g
$19.0 2023-02-14
Enamine
EN300-154275-1.0g
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
78879-20-6 95%
1g
$0.0 2023-06-07

Boc-Tic-OH 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Reference
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective σ1 ligands. Part 2
Gassiot, Amaury Cazenave; Charton, Julie; Girault-Mizzi, Sophie; Gilleron, Pauline; Debreu-Fontaine, Marie-Ange; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4828-4832

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Reference
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective σ1 ligands. Part 1
Charton, Julie; Gassiot, Amaury Cazenave; Girault-Mizzi, Sophie; Debreu-Fontaine, Marie-Ange; Melnyk, Patricia; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4833-4837

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Convenient synthesis of tetrahydroisoquinoline-hydantoins
Charton, J.; Delarue, S.; Vendeville, S.; Debreu-Fontaine, M.-A.; Girault-Mizzi, S.; et al, Tetrahedron Letters, 2001, 42(43), 7559-7561

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  24 h, rt
Reference
IQCA-TASS: a nano-scaled P-selectin inhibitor capable of targeting thrombus and releasing IQCA/TARGD(S)S in vivo
Wu, Jianhui; Zhu, Haimei; Zhao, Ming; Wang, Yuji; Yang, Guodong; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(5), 917-927

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 4, rt
Reference
Organocatalytic Asymmetric Cascade Reaction of 2-Hydroxyphenyl-Substituted Enones and Isocyanates To Construct 1,3-Benzoxazin-2-ones
Guo, Songsong; Liu, Xiaohua; Shen, Bin; Lin, Lili; Feng, Xiaoming, Organic Letters, 2016, 18(19), 5070-5073

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Reference
Optimized synthesis of tetrahydroisoquinoline-hydantoins
Charton, Julie; Gassiot, Amaury Cazenave; Melnyk, Patricia; Girault-Mizzi, Sophie; Sergheraert, Christian, Tetrahedron Letters, 2004, 45(38), 7081-7085

Boc-Tic-OH Raw materials

Boc-Tic-OH Preparation Products

Boc-Tic-OH 関連文献

Boc-Tic-OHに関する追加情報

Boc-Tic-OH (CAS No. 78879-20-6): A Comprehensive Guide to Its Properties, Applications, and Market Trends

Boc-Tic-OH (CAS No. 78879-20-6) is a specialized N-Boc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, chemically known as N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, plays a crucial role in modern medicinal chemistry due to its unique structural properties and versatile applications.

The growing interest in peptide-based therapeutics has significantly increased the demand for high-quality Boc-Tic-OH suppliers. Researchers frequently search for "Boc-Tic-OH synthesis protocol" or "Boc-Tic-OH price 2024," reflecting the compound's importance in drug discovery. Its tetrahydroisoquinoline scaffold makes it particularly valuable for developing novel GPCR-targeting drugs, a hot topic in current pharmaceutical research.

From a chemical perspective, Boc-Tic-OH offers excellent stereochemical stability during peptide coupling reactions. The Boc-protecting group can be selectively removed under mild acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). Many laboratories search for "Boc-Tic-OH solubility" or "Boc-Tic-OH storage conditions," as these parameters significantly affect experimental outcomes.

The pharmaceutical applications of Boc-Tic-OH are expanding rapidly, particularly in the development of neurological drugs and pain management therapies. Its structural similarity to endogenous neurotransmitters makes it valuable for creating peptide mimetics. Current research trends show increasing interest in "Boc-Tic-OH analogs" and "Boc-Tic-OH in drug delivery systems," indicating its growing importance in advanced drug formulation.

Quality control is paramount when working with Boc-Tic-OH CAS 78879-20-6. Reputable manufacturers provide comprehensive analytical data, including HPLC purity and chiral purity certificates. Researchers often inquire about "Boc-Tic-OH NMR spectrum" or "Boc-Tic-OH MSDS" to ensure proper handling and characterization of this valuable building block.

The market for Boc-protected amino acids like Boc-Tic-OH has seen steady growth, driven by increasing R&D investments in biopharmaceuticals. Industry reports suggest particular demand from contract research organizations (CROs) and academic research institutions. Searches for "buy Boc-Tic-OH online" and "Boc-Tic-OH bulk suppliers" have increased by 35% year-over-year, reflecting this upward trend.

From a synthetic chemistry perspective, Boc-Tic-OH presents interesting challenges and opportunities. The tetrahydroisoquinoline core requires specific stereocontrol strategies during synthesis, making it a subject of methodological research. Recent publications have explored "asymmetric synthesis of Boc-Tic-OH" and "green chemistry approaches to Boc-Tic-OH production," aligning with the industry's sustainability goals.

In formulation development, Boc-Tic-OH derivatives are being investigated for their potential in blood-brain barrier penetration, a critical factor in CNS drug development. This application has led to increased searches for "Boc-Tic-OH pharmacokinetics" and "Boc-Tic-OH prodrug strategies." The compound's versatility continues to inspire novel research directions in medicinal chemistry.

The regulatory landscape for Boc-Tic-OH remains favorable, as it's classified as a non-hazardous research chemical when handled properly. However, researchers should always consult "Boc-Tic-OH safety guidelines" and implement appropriate laboratory safety protocols. Proper personal protective equipment (PPE) is recommended when working with this compound in powder form.

Looking ahead, the future of Boc-Tic-OH (78879-20-6) appears promising. With increasing interest in peptide therapeutics and targeted drug delivery, this compound is likely to maintain its importance in pharmaceutical research. Emerging trends suggest growing applications in peptide-conjugated drugs and diagnostic agents, ensuring continued relevance in the evolving landscape of medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:78879-20-6)Boc-Tic-OH
A839520
Purity:99%
はかる:500g
Price ($):410.0
atkchemica
(CAS:78879-20-6)Boc-Tic-OH
CL18689
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry